molecular formula C12H9BrN8S B11056131 6-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11056131
M. Wt: 377.23 g/mol
InChI Key: UFLGKUQWNYNPGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-3-(2-PYRAZINYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex heterocyclic compound that features a unique combination of pyrazole, pyrazine, triazole, and thiadiazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-3-(2-PYRAZINYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from commercially available precursors. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable diketone with hydrazine derivatives.

    Bromination: The pyrazole ring can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Formation of the triazole ring: This can be synthesized by cyclization reactions involving hydrazides and appropriate nitriles.

    Formation of the thiadiazole ring: This can be achieved through the reaction of thiosemicarbazides with suitable electrophiles.

    Coupling reactions: The final compound can be obtained by coupling the intermediate products under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole and thiadiazole rings.

    Reduction: Reduction reactions might target the nitrogens in the triazole and pyrazine rings.

    Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromine atom might yield various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a ligand in coordination chemistry and catalysis.

    Material Science:

Biology

    Enzyme Inhibition: The compound could be studied for its potential to inhibit specific enzymes.

    Antimicrobial Activity: Potential use as an antimicrobial agent against various pathogens.

Medicine

    Drug Development: The compound might be explored for its potential therapeutic effects in treating diseases such as cancer, infections, and inflammatory conditions.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 6-(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-3-(2-PYRAZINYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE would depend on its specific biological target. Generally, it might interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets could include kinases, proteases, or other enzymes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-BROMO-1H-PYRAZOL-5-YL)-3-(2-PYRIDINYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
  • 6-(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-3-(2-PYRAZINYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE

Uniqueness

The uniqueness of 6-(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-3-(2-PYRAZINYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its specific substitution pattern and the combination of heterocyclic rings, which might confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C12H9BrN8S

Molecular Weight

377.23 g/mol

IUPAC Name

6-(4-bromo-2,5-dimethylpyrazol-3-yl)-3-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H9BrN8S/c1-6-8(13)9(20(2)18-6)11-19-21-10(16-17-12(21)22-11)7-5-14-3-4-15-7/h3-5H,1-2H3

InChI Key

UFLGKUQWNYNPGT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1Br)C2=NN3C(=NN=C3S2)C4=NC=CN=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.